molecular formula C₁₆H₁₇ClN₂OS B1145675 NOR1-cpz-SO CAS No. 2037-58-3

NOR1-cpz-SO

Cat. No.: B1145675
CAS No.: 2037-58-3
M. Wt: 320.84
InChI Key:
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Description

NOR1-cpz-SO is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a chloro and oxo substituent, and a propanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NOR1-cpz-SO typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Chloro and Oxo Groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo groups at the appropriate positions on the phenothiazine ring.

    Attachment of the Propanamine Side Chain: The propanamine side chain is introduced through a nucleophilic substitution reaction, where N-methyl-1-propanamine reacts with the phenothiazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

NOR1-cpz-SO undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

NOR1-cpz-SO has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of NOR1-cpz-SO involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar structural features but different substituents.

    Thioridazine: A phenothiazine compound with a different side chain and therapeutic profile.

    Fluphenazine: Contains a trifluoromethyl group, distinguishing it from NOR1-cpz-SO.

Uniqueness

This compound is unique due to its specific combination of substituents and side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXKFIZSUWGEEC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCN1C2=CC=CC=C2[S@](=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181537
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-58-3
Record name Monodemethylchlorpromazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODEMETHYLCHLORPROMAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QHA9YP6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Desmonomethylchlorpromazine sulfoxide differ in its effect on tyrosine hydroxylase compared to chlorpromazine and other chlorpromazine metabolites?

A: Research indicates that Desmonomethylchlorpromazine sulfoxide (NOR1-chlorpromazine sulfoxide), unlike its parent compound chlorpromazine, does not reverse the apomorphine-induced inhibition of synaptosomal tyrosine hydroxylase activity. [] This distinction is important as the ability of chlorpromazine and some of its metabolites (like 7-hydroxychlorpromazine) to reverse this inhibition is linked to their antipsychotic activity. [] Interestingly, other metabolites like nor2-chlorpromazine sulfoxide also lack the ability to reverse the enzyme inhibition, aligning with their lack of antipsychotic properties. []

Q2: What is the significance of investigating the effects of chlorpromazine and its metabolites on apomorphine's interaction with tyrosine hydroxylase?

A: Apomorphine is a dopamine receptor agonist, meaning it activates these receptors. By inhibiting tyrosine hydroxylase, apomorphine indirectly reduces dopamine production. Chlorpromazine and some of its metabolites with antipsychotic properties counteract this effect, suggesting a potential mechanism for their therapeutic action. [] Therefore, studying these interactions provides valuable insights into the relationship between dopamine regulation, tyrosine hydroxylase activity, and the potential mechanisms of action of antipsychotic drugs.

  1. The effect of various chlorpromazine derivatives on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity.

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